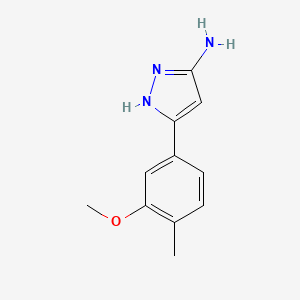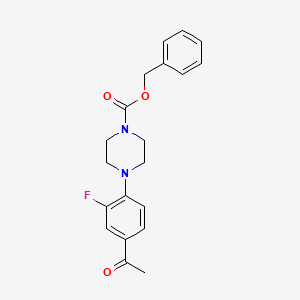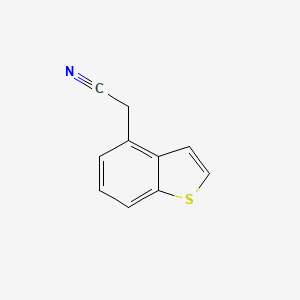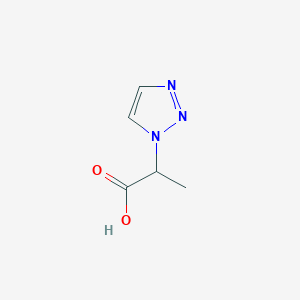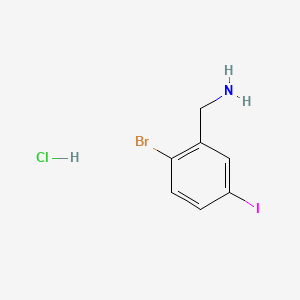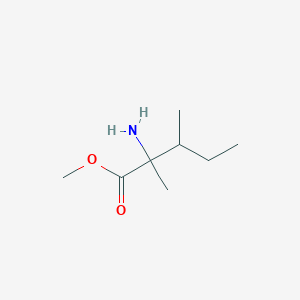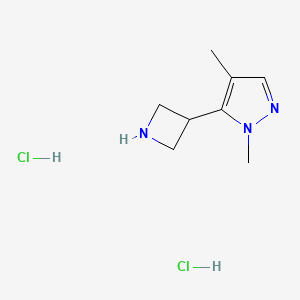
5-(azetidin-3-yl)-1,4-dimethyl-1H-pyrazole dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(azetidin-3-yl)-1,4-dimethyl-1H-pyrazole dihydrochloride: is a chemical compound that has garnered interest in various fields of scientific research
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(azetidin-3-yl)-1,4-dimethyl-1H-pyrazole dihydrochloride typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the azetidine ring followed by the introduction of the pyrazole moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Detailed synthetic routes and reaction conditions can be found in specialized chemical literature and patents .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve efficient production.
化学反応の分析
Types of Reactions
5-(azetidin-3-yl)-1,4-dimethyl-1H-pyrazole dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups into the molecule.
科学的研究の応用
5-(azetidin-3-yl)-1,4-dimethyl-1H-pyrazole dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-(azetidin-3-yl)-1,4-dimethyl-1H-pyrazole dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications .
類似化合物との比較
Similar Compounds
- 5-(azetidin-3-yl)-1H-imidazole dihydrochloride
- 1-(azetidin-3-yl)-1H-imidazole dihydrochloride
- 5-azetidin-3-yl-3-methyl-1,2,4-oxadiazole hydrochloride
Uniqueness
Compared to similar compounds, 5-(azetidin-3-yl)-1,4-dimethyl-1H-pyrazole dihydrochloride stands out due to its unique combination of the azetidine and pyrazole rings. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for research and development .
特性
分子式 |
C8H15Cl2N3 |
|---|---|
分子量 |
224.13 g/mol |
IUPAC名 |
5-(azetidin-3-yl)-1,4-dimethylpyrazole;dihydrochloride |
InChI |
InChI=1S/C8H13N3.2ClH/c1-6-3-10-11(2)8(6)7-4-9-5-7;;/h3,7,9H,4-5H2,1-2H3;2*1H |
InChIキー |
DJZGSZGFARVLAY-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N(N=C1)C)C2CNC2.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![benzyl (4aS,7aR)-4a-(hydroxymethyl)-3,4,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyridine-1-carboxylate](/img/structure/B13493077.png)


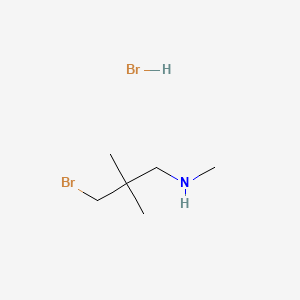
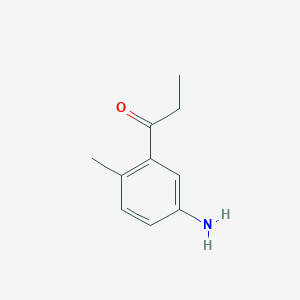
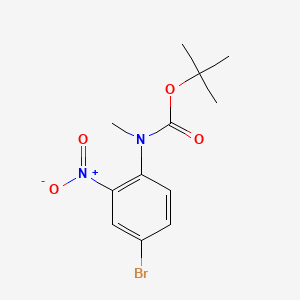
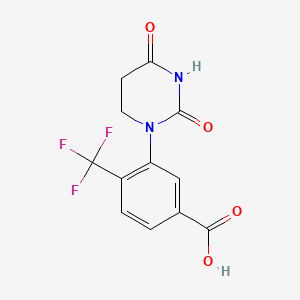
![4-chloro-6H,8H,9H-[1,4]oxazino[3,4-h]purine](/img/structure/B13493110.png)
